molecular formula C4H4ClF5 B1451498 4-Chloro-1,1,1,3,3-pentafluorobutane CAS No. 70566-48-2

4-Chloro-1,1,1,3,3-pentafluorobutane

Cat. No.: B1451498
CAS No.: 70566-48-2
M. Wt: 182.52 g/mol
InChI Key: FXVNTXMAEDEPNT-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1,3,3-pentafluorobutane is a halogenated organic compound with the molecular formula C4H4ClF5. It is characterized by the presence of chlorine and fluorine atoms attached to a butane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,1,1,3,3-pentafluorobutane can be synthesized through the fluorination of 1,1,1,3,3-pentachlorobutane using hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction typically involves a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C) with a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,1,1,3,3-pentachlorobutane and HF into the reactor, maintaining the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1,1,3,3-pentafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different fluorinated butane derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different halogenated butanes, while reduction and oxidation reactions produce various fluorinated and oxidized derivatives.

Scientific Research Applications

4-Chloro-1,1,1,3,3-pentafluorobutane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1,1,1,3,3-pentafluorobutane involves its interaction with molecular targets and pathways in chemical reactions. The presence of chlorine and fluorine atoms makes it highly reactive, allowing it to participate in various substitution, reduction, and oxidation reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3-Pentafluorobutane: Similar in structure but lacks the chlorine atom.

    1,1,1,2,2-Pentafluorobutane: Another fluorinated butane derivative with different fluorine atom positions.

    1,1,1,3,3-Pentachlorobutane: The precursor used in the synthesis of 4-Chloro-1,1,1,3,3-pentafluorobutane.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination makes it highly reactive and suitable for various specialized applications in research and industry .

Properties

IUPAC Name

4-chloro-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNTXMAEDEPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663083
Record name 4-Chloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70566-48-2
Record name 4-Chloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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